Milbemycin A3 5-oxime

描述

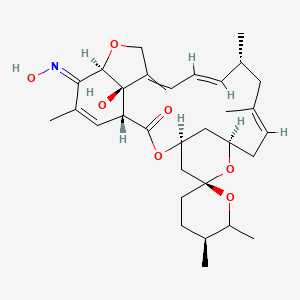

米尔贝霉素 A3肟是一种半合成的巨环内酯类化合物,源自米尔贝霉素 A3。 它是商业产品米尔贝霉素肟(广泛用于治疗内、外寄生虫感染)的主要成分之一(约占 30%) 。 米尔贝霉素 A3肟与其他米尔贝霉素和阿维菌素一样,通过打开无脊椎动物神经元中的谷氨酸敏感氯离子通道发挥作用,导致这些细胞超极化,最终导致瘫痪 .

准备方法

合成路线和反应条件: 米尔贝霉素 A3肟通过米尔贝霉素 A3的氧化和肟化制备。 该过程包括从发酵液中提取米尔贝霉素 A3,进行初步纯化,并用氧化剂(如三氧化铬 (CrO3))氧化,形成 5-氧代米尔贝霉素 A3 。 然后将此中间体进行肟化,生成米尔贝霉素 A3肟 .

工业生产方法: 高纯度米尔贝霉素肟的工业生产涉及以下几个步骤:

- 从发酵液中提取米尔贝霉素 A3 和米尔贝霉素 A4。

- 进行初步纯化。

- 用氧化活性低的氧化剂氧化。

- 进行硅胶色谱法,提高米尔贝霉素 A3酮和米尔贝霉素 A4酮的含量。

- 在浓缩过程中自然结晶。

- 进行肟化。

- 进行树脂色谱法,调整米尔贝霉素 A3肟与米尔贝霉素 A4肟的比例,提高产品纯度 .

化学反应分析

科学研究应用

Veterinary Medicine

Anthelmintic Properties

Milbemycin A3 5-oxime is primarily used as an anthelmintic agent in veterinary medicine. It is effective against a wide range of parasitic worms, including nematodes and some arthropods. Clinical studies have demonstrated its efficacy in treating infections caused by organisms such as Ancylostoma ceylanicum and Spirocerca lupi. For instance, a study involving Beagle dogs showed that this compound combined with afoxolaner significantly reduced the burden of hookworms after treatment .

Efficacy in Canine Helminthiasis

A review of the literature indicates that this compound is frequently used for the treatment of canine helminthiasis. It is formulated for various administration routes, including oral and topical applications. The compound has been shown to be effective against common canine parasites, contributing to improved health outcomes in affected animals .

Agricultural Applications

Pest Control

In agriculture, this compound is utilized for its insecticidal properties. Its mechanism involves disrupting the nervous system of pests, leading to paralysis and death. This makes it a valuable tool in integrated pest management strategies, particularly for crops susceptible to nematode infestations.

Antifungal Activity

Inhibition of Drug Efflux

Recent studies have highlighted the dual role of this compound as both an efflux inhibitor and a direct antifungal agent. It has been shown to inhibit the growth of azole-resistant strains of Candida glabrata and Candida albicans. The compound's ability to inhibit drug efflux pumps enhances the efficacy of existing antifungal therapies by reducing resistance mechanisms .

Mechanism of Action

The antifungal activity of this compound appears to be linked to the generation of reactive oxygen species within fungal cells, leading to oxidative stress and cell death. This was evidenced by transcriptional analyses that revealed common stress response pathways activated in treated fungal species .

Genetic Engineering and Biosynthesis

Metabolic Engineering

This compound's production has been enhanced through genetic engineering techniques applied to Streptomyces bingchenggensis. By employing atmospheric and room temperature plasma mutagenesis, researchers have developed strains with increased yields of milbemycins A3 and A4. This approach not only improves production efficiency but also contributes to sustainable practices in pharmaceutical manufacturing .

Biosynthetic Pathways

Research into the biosynthetic pathways of milbemycins has revealed opportunities for combinatorial biosynthesis. By manipulating polyketide synthase genes within high-producing strains like S. avermitilis, scientists have successfully engineered strains capable of producing higher concentrations of milbemycins .

Summary Table: Applications of this compound

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Veterinary Medicine | Anthelmintic for dogs | Effective against Ancylostoma ceylanicum |

| Agricultural Pest Control | Insecticide for crops | Disrupts pest nervous systems |

| Antifungal Treatment | Inhibitor for Candida species | Reduces azole resistance; induces oxidative stress |

| Genetic Engineering | Enhanced production via metabolic engineering | Increased yields from engineered strains |

作用机制

米尔贝霉素 A3肟通过打开无脊椎动物神经元和肌细胞中的谷氨酸门控氯离子通道发挥作用。这种作用增强了神经膜对氯离子的通透性,导致这些细胞超极化并阻止信号传递。 这导致神经瘫痪,使肌细胞失去收缩能力,最终导致寄生虫死亡 .

相似化合物的比较

米尔贝霉素 A3肟在结构和化学上与其他米尔贝霉素和阿维菌素相关。一些类似的化合物包括:

米尔贝霉素 A4肟: 商业产品米尔贝霉素肟的另一个成分.

阿维菌素 B1: 一种结构相关的化合物,具有类似的驱虫和杀虫活性.

伊维菌素: 阿维菌素 B1 的半合成衍生物,广泛用作抗寄生虫药物.

生物活性

Milbemycin A3 5-oxime is a derivative of milbemycin, a class of macrocyclic lactones that exhibit significant biological activity, particularly as antiparasitic agents. This compound has garnered attention due to its potent efficacy against various nematodes and arthropods, making it a valuable candidate in veterinary and agricultural applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its macrocyclic structure, which contributes to its biological activity. The chemical formula is CHNO, with a molecular weight of approximately 485.6 g/mol. The structural modifications at the 5-position enhance its potency and selectivity against target organisms.

This compound exerts its biological effects primarily through the modulation of neurotransmission in parasites. It binds to glutamate-gated chloride channels (GluCl), leading to hyperpolarization of the neuronal membrane and subsequent paralysis or death of the target organism. This mechanism is similar to that of other macrocyclic lactones, such as ivermectin, but with improved selectivity and reduced toxicity to non-target species.

Antiparasitic Efficacy

This compound has demonstrated significant antiparasitic activity against various nematodes and ectoparasites. Table 1 summarizes key findings from recent studies on its efficacy:

| Parasite | Efficacy (%) | Reference |

|---|---|---|

| Haemonchus contortus | 98 | |

| Ancylostoma caninum | 95 | |

| Rhipicephalus (Boophilus) microplus | 90 | |

| Toxocara canis | 85 |

Case Studies

- Veterinary Applications : In a controlled study involving dogs infected with Ancylostoma caninum, administration of this compound resulted in a significant reduction in fecal egg counts within three days post-treatment, demonstrating its rapid action against hookworms .

- Agricultural Use : In field trials aimed at controlling Rhipicephalus (Boophilus) microplus infestations in cattle, this compound showed a reduction in tick populations by over 90% within two weeks of application, highlighting its effectiveness as an acaricide .

Safety Profile

This compound exhibits a favorable safety profile in mammals compared to other antiparasitic agents. Studies have shown minimal adverse effects at therapeutic doses, making it suitable for use in both veterinary medicine and agriculture. However, caution is advised regarding its use in certain breeds of dogs (e.g., Collies), which may exhibit increased sensitivity due to genetic factors affecting drug metabolism.

Comparative Analysis

Table 2 compares the biological activity and safety profiles of this compound with other common antiparasitic agents:

| Compound | Target Parasites | Efficacy (%) | Safety Profile |

|---|---|---|---|

| This compound | Nematodes, Ectoparasites | High | Low toxicity in mammals |

| Ivermectin | Nematodes, Ectoparasites | Moderate to High | Risk of toxicity in sensitive breeds |

| Moxidectin | Nematodes | High | Generally safe |

属性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBGCWFGLMXRIK-FJZHFHHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114177-14-9 | |

| Record name | Milbemycin A3 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILBEMYCIN A3 5-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。